4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is a synthetic organic compound that features a fluorine atom, a pyrrole ring, and a benzamide group
Preparation Methods
The synthesis of 4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 4-(1H-pyrrol-1-yl)benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 4-(1H-pyrrol-1-yl)benzylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Chemical Reactions Analysis
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide can be compared with other similar compounds, such as:
4-Fluoro-N-{[4-(1H-indol-1-yl)phenyl]methyl}benzamide: This compound features an indole ring instead of a pyrrole ring, which can result in different biological activities and applications.
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}aniline:
Properties
Molecular Formula |
C18H15FN2O |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-fluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-3-9-17(10-4-14)21-11-1-2-12-21/h1-12H,13H2,(H,20,22) |
InChI Key |
XRQRZBBDCWHFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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